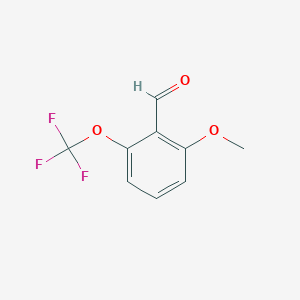

2-Methoxy-6-(trifluoromethoxy)benzaldehyde

CAS No.: 1261854-31-2

Cat. No.: VC5698431

Molecular Formula: C9H7F3O3

Molecular Weight: 220.147

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261854-31-2 |

|---|---|

| Molecular Formula | C9H7F3O3 |

| Molecular Weight | 220.147 |

| IUPAC Name | 2-methoxy-6-(trifluoromethoxy)benzaldehyde |

| Standard InChI | InChI=1S/C9H7F3O3/c1-14-7-3-2-4-8(6(7)5-13)15-9(10,11)12/h2-5H,1H3 |

| Standard InChI Key | AAFNHJQZSHIWIR-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=CC=C1)OC(F)(F)F)C=O |

Introduction

Structural and Electronic Properties

The molecular structure of 2-methoxy-6-(trifluoromethyl)benzaldehyde (C₉H₇F₃O₂) features a benzene ring with opposing electronic effects: the methoxy group acts as an electron-donating substituent, while the trifluoromethyl group is strongly electron-withdrawing . This juxtaposition creates a polarized aromatic system, enhancing its susceptibility to electrophilic substitution at specific positions.

Table 1: Key Molecular Descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₇F₃O₂ |

| SMILES | O=CC1=C(OC)C=CC=C1C(F)(F)F |

| InChI Key | LLBTYKHVRXDHKF-UHFFFAOYSA-N |

| Electron Density (C-2) | Enhanced by -OCH₃ donation |

| Electron Density (C-6) | Reduced by -CF₃ withdrawal |

Synthetic Methodologies

Direct Oxidation Approaches

A patent (CN105523921A) describes the oxidation of 2,3-difluoro-6-methoxybenzaldehyde to its corresponding benzoic acid using potassium hydroxide and hydrogen peroxide . Although this method targets a difluoro analogue, it highlights the general reactivity of methoxy- and fluoro-substituted benzaldehydes under basic oxidative conditions. Key steps include:

-

Base-Mediated Oxidation: Aqueous KOH (6:1 mass ratio to substrate) facilitates aldehyde oxidation at 70°C over 2 hours .

-

Acid Workup: HCl-mediated protonation (pH 2) precipitates the product, which is purified via solvent extraction (ethyl acetate) and recrystallization .

Applications in Heterocyclic Synthesis

In medicinal chemistry, derivatives of 2-methoxy-6-(trifluoromethyl)benzaldehyde serve as precursors to nitroimidazooxazepines, a class of antitubercular and antiparasitic agents . For example:

-

Nitroimidazole Coupling: Reaction with 2-bromo-4-nitroimidazole under basic conditions yields silyl-protected intermediates, which undergo cyclization to form tricyclic scaffolds .

-

Chiral Resolution: Enantiomers of these compounds (e.g., R-6 and S-6) demonstrate differential bioactivity, emphasizing the need for stereocontrolled synthesis .

Table 2: Representative Bioactive Derivatives

| Compound | Biological Target | IC₅₀/EC₅₀ (μM) | Reference |

|---|---|---|---|

| R-6 | Leishmania donovani | 0.26 | |

| S-51 | Trypanosoma cruzi | 0.084 | |

| 7,7-Dimethyl-22 | Mycobacterium tuberculosis | 0.03 |

| Brand | Purity | Price Range (€) | Availability |

|---|---|---|---|

| IN-DA0099X0 | 95% | Inquire | Available (Apr 2025) |

| 54-PC302931 | 98.1% (GC) | 250–2,242 | Available (Apr 2025) |

| 3D-SQB77898 | ≥95% | Discontinued | N/A |

Note: GC (gas chromatography) is the primary analytical method for purity verification .

Emerging Applications in Drug Discovery

Recent studies highlight its role in developing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume